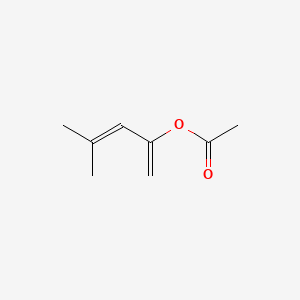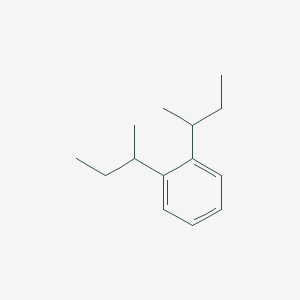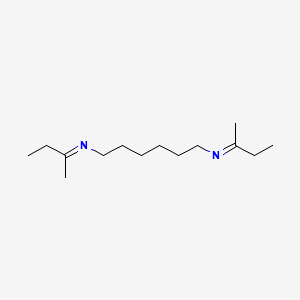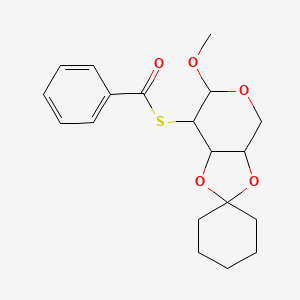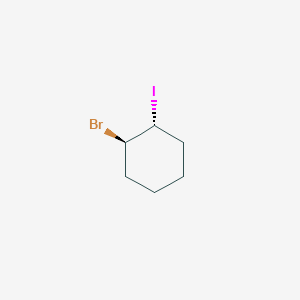
(1R,2R)-1-Bromo-2-iodocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Bromo-2-iodocyclohexane is a chiral organohalide compound with the molecular formula C6H10BrI. This compound is characterized by the presence of both bromine and iodine atoms attached to a cyclohexane ring, making it an interesting subject for stereochemical and synthetic studies. The (1R,2R) notation indicates the specific spatial arrangement of the substituents, which is crucial for its reactivity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Bromo-2-iodocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the bromination of 2-iodocyclohexanol, which can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the (1R,2R) isomer.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Bromo-2-iodocyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield 1-hydroxy-2-iodocyclohexane, while elimination reactions can produce cyclohexene derivatives.
Applications De Recherche Scientifique
(1R,2R)-1-Bromo-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a stereochemical probe in mechanistic studies.
Biology: The compound can be used to study the effects of halogenated cyclohexanes on biological systems, including their interaction with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific stereochemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Bromo-2-iodocyclohexane involves its interaction with various molecular targets, depending on the context of its use. In substitution reactions, the compound acts as an electrophile, with the bromine or iodine atoms being replaced by nucleophiles. In biological systems, the compound’s halogen atoms may interact with specific amino acid residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1-Bromo-2-iodocyclohexane: The enantiomer of (1R,2R)-1-Bromo-2-iodocyclohexane, with opposite spatial arrangement of substituents.
1-Bromo-2-chlorocyclohexane: Similar structure but with a chlorine atom instead of iodine.
1-Iodo-2-fluorocyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both bromine and iodine atoms. This combination of features makes it particularly useful for studying stereochemical effects and for applications requiring precise control over molecular interactions.
Propriétés
Numéro CAS |
34701-03-6 |
|---|---|
Formule moléculaire |
C6H10BrI |
Poids moléculaire |
288.95 g/mol |
Nom IUPAC |
(1R,2R)-1-bromo-2-iodocyclohexane |
InChI |
InChI=1S/C6H10BrI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
Clé InChI |
SNRLGKOMTQODJG-PHDIDXHHSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)Br)I |
SMILES canonique |
C1CCC(C(C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


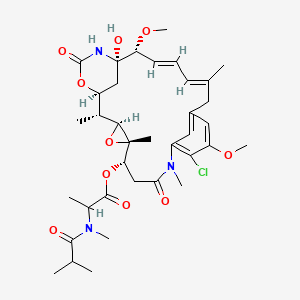
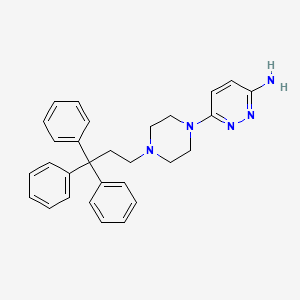
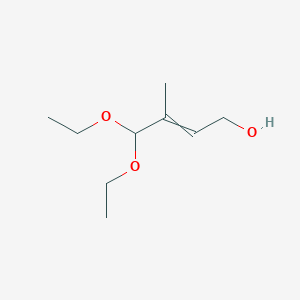
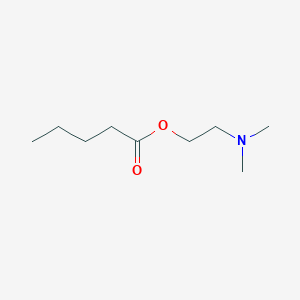
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
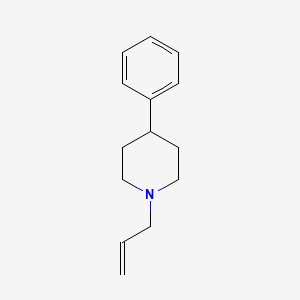

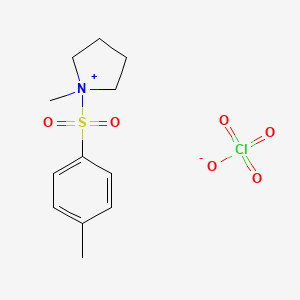
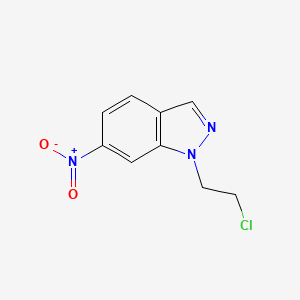
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
